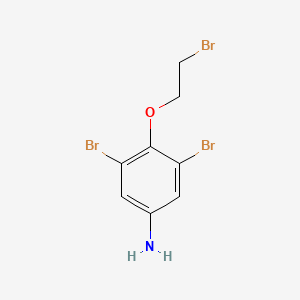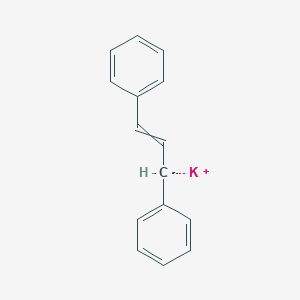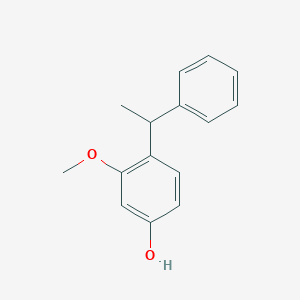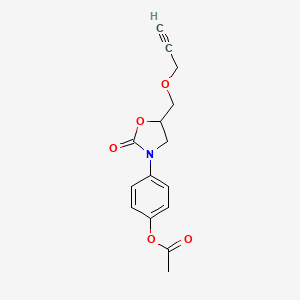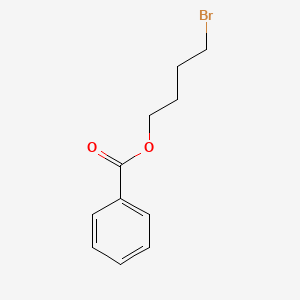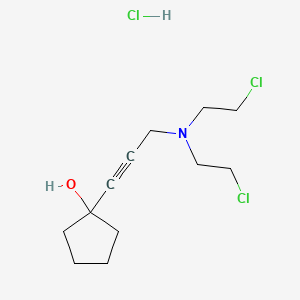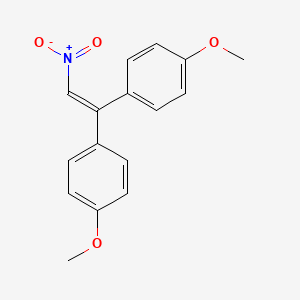
1,1-Bis(4-methoxyphenyl)-2-nitroethene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Bis(4-methoxyphenyl)-2-nitroethene is an organic compound characterized by the presence of two methoxyphenyl groups attached to a nitroethene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(4-methoxyphenyl)-2-nitroethene typically involves the reaction of 4-methoxybenzaldehyde with nitromethane in the presence of a base such as sodium hydroxide. The reaction proceeds through a nitroaldol (Henry) reaction, followed by dehydration to yield the desired product. The reaction conditions often include refluxing the mixture in a suitable solvent like ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Bis(4-methoxyphenyl)-2-nitroethene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The methoxy groups can participate in nucleophilic aromatic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydroxide or other strong bases for nucleophilic aromatic substitution.
Oxidation: Potassium permanganate or chromium trioxide for oxidation reactions.
Major Products Formed
Reduction: 1,1-Bis(4-methoxyphenyl)-2-aminoethene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1,1-Bis(4-methoxyphenyl)-2-carboxyethene or corresponding aldehydes.
Applications De Recherche Scientifique
1,1-Bis(4-methoxyphenyl)-2-nitroethene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It can also serve as a model compound for studying nitroalkene chemistry.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.
Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1,1-Bis(4-methoxyphenyl)-2-nitroethene depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The nitro group can participate in redox reactions, while the methoxyphenyl groups can engage in hydrophobic interactions or hydrogen bonding with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Bis(4-methoxyphenyl)ethene: Lacks the nitro group, making it less reactive in redox reactions.
1,1-Bis(4-methoxyphenyl)-2-propyn-1-ol: Contains a hydroxyl group instead of a nitro group, leading to different reactivity and applications.
1,1-Bis(4-methoxyphenyl)-2-phenylethanol:
Uniqueness
1,1-Bis(4-methoxyphenyl)-2-nitroethene is unique due to the presence of both methoxyphenyl and nitro groups, which confer distinct chemical reactivity and potential for diverse applications in various fields of research.
Propriétés
Numéro CAS |
36697-31-1 |
|---|---|
Formule moléculaire |
C16H15NO4 |
Poids moléculaire |
285.29 g/mol |
Nom IUPAC |
1-methoxy-4-[1-(4-methoxyphenyl)-2-nitroethenyl]benzene |
InChI |
InChI=1S/C16H15NO4/c1-20-14-7-3-12(4-8-14)16(11-17(18)19)13-5-9-15(21-2)10-6-13/h3-11H,1-2H3 |
Clé InChI |
KFFANRUOKOLBPN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=C[N+](=O)[O-])C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


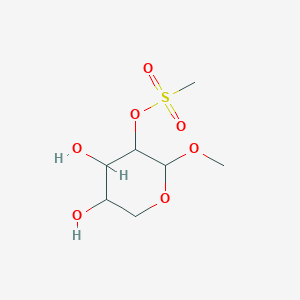
![Methyl 11-[(2S,3R)-3-pentyloxiran-2-yl]undecanoate](/img/structure/B14672172.png)

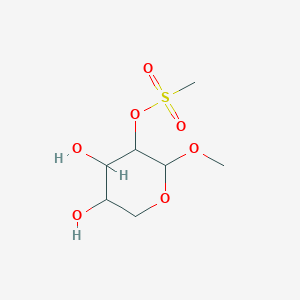
![Ethyl 4-[(4-fluorophenyl)imino]piperidine-1-carboxylate](/img/structure/B14672186.png)

